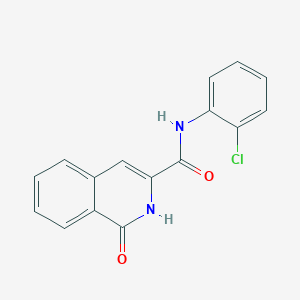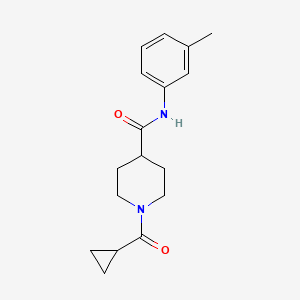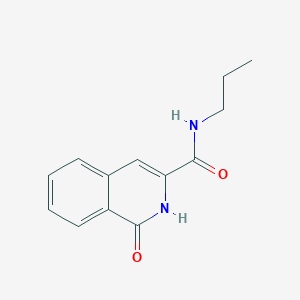
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT belongs to the class of thiophene carboxamides and is a non-protein amino acid derivative.
科学的研究の応用
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential use in various fields, including agriculture, aquaculture, and medicine. In agriculture, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the growth and feed intake of livestock, as well as improve the quality of meat. In aquaculture, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its ability to attract fish and increase their feeding activity. In medicine, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential use as an anti-cancer agent, as well as for its ability to improve memory and cognitive function.
作用機序
The mechanism of action of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is not fully understood. However, it is believed that 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide acts as a pheromone, which is a chemical signal that triggers a specific behavior in animals. 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is believed to stimulate the olfactory receptors in animals, which leads to an increase in feeding activity and growth.
Biochemical and Physiological Effects:
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects in animals. In livestock, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the levels of growth hormone and insulin-like growth factor-1, which leads to an increase in growth and feed intake. In fish, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which leads to an increase in feeding activity.
実験室実験の利点と制限
One advantage of using 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments is that it is a synthetic compound, which allows for precise control of the concentration and purity of the compound. Additionally, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is relatively stable and can be stored for long periods of time. However, one limitation of using 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide. One direction is to further investigate its mechanism of action and how it interacts with various receptors in animals. Another direction is to study its potential use in other fields, such as veterinary medicine and human health. Additionally, more research is needed to determine the optimal concentration and dosage of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide for different applications.
合成法
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with isopropyl chloroformate and then reacting the resulting intermediate with propan-2-amine. Another method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with propan-2-ol and thionyl chloride, followed by reacting the resulting intermediate with propan-2-amine. 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide can also be synthesized using other methods, such as the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with propan-2-amine and isobutyl chloroformate.
特性
IUPAC Name |
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-6(2)11-10(12)9-5-7(3)8(4)13-9/h5-6H,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZIXCIFHGALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)








![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
